![molecular formula C19H15N3O2S2 B2519768 Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396870-36-2](/img/structure/B2519768.png)
Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H15N3O2S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis
Research into microwave-assisted synthesis techniques highlights the efficiency of creating nitrogen and sulfur-containing heterocyclic compounds. These methods offer rapid and efficient pathways for synthesizing compounds like azetidinones and thiazolidinones, which exhibit pharmacological activities including antibacterial and antifungal properties against several pathogens (Mistry & Desai, 2006).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with anti-mycobacterial properties. Several derivatives of this scaffold have shown potential in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds demonstrating significant activity and low cytotoxicity, making them promising candidates for further development (Pancholia et al., 2016).
Synthesis of Nitrogen and Sulfur-Containing Heterocyclic Compounds
The compound plays a crucial role in synthesizing a variety of nitrogen and sulfur-containing heterocyclic compounds. These compounds have been extensively studied for their pharmacological evaluations, including their antibacterial and antifungal activities. The methodologies adopted for these syntheses, including microwave-assisted reactions, highlight the compound's versatility in creating pharmacologically active heterocycles (Mistry & Desai, 2006).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . Another study shows that benzothiazole derivatives can act as quorum sensing inhibitors in Gram-negative bacteria .
Mode of Action
Benzothiazole derivatives have shown promising quorum-sensing inhibitors with ic50 values in the range of 455 to 1822 μg mL−1 . Docking studies revealed that these compounds bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit quorum sensing pathways in bacteria . Quorum sensing is a bacterial cell–cell communication mechanism that allows bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Benzothiazole derivatives have been evaluated for their growth inhibitory activities at high concentrations up to 1000 μg ml−1 toward pseudomonas aeruginosa .
Result of Action
Benzothiazole derivatives have shown to inhibit the growth of bacteria and reduce the production of toxins . They have also shown to prevent the formation of biofilm .
Action Environment
It is known that quorum sensing inhibitors can jam interbacterial communication and organization rather than being cytotoxic . This suggests that the action of these compounds may be influenced by the bacterial population density .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-11-5-4-8-15-16(11)21-19(26-15)24-12-9-22(10-12)18(23)17-20-13-6-2-3-7-14(13)25-17/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMDCBLTLRCEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone |
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